molecular formula C8H11F2N3 B1435983 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine CAS No. 1851327-57-5

1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B1435983
CAS No.: 1851327-57-5
M. Wt: 187.19 g/mol
InChI Key: YONXGUWJWQWFOT-UHFFFAOYSA-N
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Description

1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative featuring a 4-amine group and a (3,3-difluorocyclobutyl)methyl substituent at position 1.

Properties

IUPAC Name

1-[(3,3-difluorocyclobutyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3/c9-8(10)1-6(2-8)4-13-5-7(11)3-12-13/h3,5-6H,1-2,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONXGUWJWQWFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,3-Difluorocyclobutyl Precursors

  • Starting from commercially available carboxylic acids or esters, the difluorocyclobutyl ring is introduced by reactions involving 2,2-difluoroacetyl halides under controlled low-temperature conditions.
  • A substitution/hydrolysis reaction is performed by dissolving an α,β-unsaturated ester and an acid-binding agent (e.g., triethylamine or N,N-diisopropylethylamine) in an organic solvent such as dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane.
  • 2,2-Difluoroacetyl halide is added dropwise at low temperature (-30 °C to 0 °C), followed by alkali hydrolysis using sodium hydroxide or potassium hydroxide to yield an α-difluoroacetyl intermediate.

Cyclization to Pyrazole Core

  • The α-difluoroacetyl intermediate undergoes condensation/cyclization with methylhydrazine aqueous solution in the presence of a catalyst such as sodium iodide or potassium iodide.
  • The reaction is initiated at low temperature (-30 °C to 0 °C) and then subjected to reduced pressure and elevated temperature (50-120 °C) to complete cyclization.
  • Acidification and recrystallization (using a mixture of alcohol solvents like methanol, ethanol, or isopropanol with water at 35-65% ratio) afford the pyrazole carboxylic acid intermediate.

Functionalization of Pyrazole and Amination

  • The pyrazole intermediate is further functionalized through palladium-catalyzed coupling reactions such as Buchwald coupling or Chan-Lam coupling to introduce the aminomethyl group at the N-1 position.
  • For example, bromination of a ketone intermediate followed by substitution with 2-chloropyridin-4-ol under basic conditions yields a key intermediate.
  • Subsequent condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms enamine intermediates that cyclize to pyrazole derivatives.
  • Chan-Lam coupling with cyclopropylboronic acid and Buchwald coupling with various amines under palladium catalysis generate the target aminopyrazole derivatives, including 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine.

Representative Reaction Scheme Summary

Step Reactants/Conditions Product/Intermediate Notes
1 α,β-Unsaturated ester + 2,2-difluoroacetyl halide + base in THF or DCM at -30 to 0 °C α-Difluoroacetyl intermediate Substitution/hydrolysis
2 α-Difluoroacetyl intermediate + methylhydrazine + NaI/KI catalyst, heating 50-120 °C Pyrazole carboxylic acid intermediate Condensation/cyclization
3 Pyrazole intermediate + bromination agent α-Bromoketone intermediate Bromination
4 α-Bromoketone + 2-chloropyridin-4-ol + base Pyridinyl ether intermediate Nucleophilic substitution
5 Intermediate + DMF-DMA Enamine intermediate Condensation
6 Enamine intermediate (cyclization) Pyrazole derivative Cyclization
7 Pyrazole derivative + cyclopropylboronic acid + Cu(OAc)2, 2,2'-bipyridine Cyclopropyl-substituted pyrazole intermediate Chan-Lam coupling
8 Intermediate + amines + Pd catalyst 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine Buchwald coupling for amination

Research Findings and Optimization

  • The 1,1-difluorocyclobutanyl group was identified as an optimal substituent for enhancing biological activity and metabolic stability compared to other substituents.
  • The synthetic route allows for diverse substitutions at the pyrazole ring and aminomethyl position, facilitating structure-activity relationship (SAR) studies.
  • The use of palladium-catalyzed coupling reactions provides high yields and selectivity for the introduction of amino groups.
  • Reaction conditions such as low temperature during halide addition and controlled heating during cyclization are critical for high purity and yield.

Summary Table of Key Reaction Parameters

Parameter Condition/Range Remarks
Solvent for substitution/hydrolysis THF, Dioxane, DCM, 1,2-Dichloroethane Organic solvents suitable for low temp reactions
Acid-binding agents Triethylamine, N,N-diisopropylethylamine Neutralize acid by-products
Temperature (substitution step) -30 °C to 0 °C Low temperature to control reactivity
Hydrolysis base NaOH, KOH For conversion to α-difluoroacetyl intermediate
Cyclization catalyst Sodium iodide, Potassium iodide Facilitates condensation with methylhydrazine
Cyclization temperature 50-120 °C Heating step for ring closure
Recrystallization solvent Methanol, Ethanol, Isopropanol + Water (35-65%) Purification step
Coupling catalysts Pd-based catalysts, Cu(OAc)2 + 2,2'-bipyridine For Chan-Lam and Buchwald coupling

This detailed preparation approach, combining low-temperature substitution, cyclization, and palladium-catalyzed couplings, provides a robust and versatile method for synthesizing 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine with potential for further medicinal chemistry optimization.

Chemical Reactions Analysis

Types of Reactions

1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group and the pyrazole ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

The substituent at position 1 of the pyrazole ring significantly influences physicochemical and biological properties. Below is a comparative table of key analogues:

Compound Name Substituent at Position 1 Molecular Weight (g/mol) Key Features Reference
1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-4-amine (3,3-Difluorocyclobutyl)methyl Not reported Fluorinated alicyclic group, ring strain
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine (3-Chloro-4-fluorophenyl)methyl 225.65 Aromatic with Cl/F, increased lipophilicity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl, N-cyclopropyl 215.00 Aromatic N-heterocycle, cyclopropyl amine
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Ethyl, trifluoromethyl (position 3) 179.14 Trifluoromethyl enhances stability
1-[(Pentafluorophenyl)methyl]-1H-pyrazol-4-amine Pentafluorophenylmethyl Not reported High electronegativity, strong electron-withdrawing effects

Key Observations:

  • The trifluoromethyl group in 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine further enhances metabolic stability .
  • Alicyclic vs. Aromatic Substituents : The difluorocyclobutyl group introduces ring strain and rigidity, which may reduce conformational flexibility compared to planar aromatic substituents (e.g., pentafluorophenylmethyl) . This could optimize steric fit in enzyme active sites.

Biological Activity

Overview

1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-4-amine is a synthetic compound characterized by its unique structure, which includes a pyrazole ring and a difluorocyclobutyl substituent. Its molecular formula is C8H11F2N3, and it has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The compound's structural features contribute to its reactivity and biological interactions. The difluorocyclobutyl group enhances lipophilicity and may influence binding to biological targets.

PropertyValue
IUPAC Name1-[(3,3-difluorocyclobutyl)methyl]pyrazol-4-amine
Molecular FormulaC8H11F2N3
Molecular Weight187.19 g/mol
CAS Number1851327-57-5

The mechanism of action for 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, likely through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Current research is focused on elucidating these interactions to understand how they translate into biological activity.

Biological Activity

Research has indicated that this compound exhibits notable biological activities, particularly in the realm of cancer treatment. Its potential as a cyclin-dependent kinase (CDK) inhibitor has been highlighted in several studies:

  • CDK Inhibition : In vitro assays have shown that derivatives of pyrazole compounds can inhibit CDK2 with a Ki value as low as 0.005 µM, indicating potent inhibitory activity against this target . The compound's structure allows it to selectively bind to CDK2 over other kinases, thus reducing off-target effects.
  • Antiproliferative Activity : The compound demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, with GI50 values ranging from 0.127 to 0.560 μM . This suggests significant potential for use in cancer therapies.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study evaluated the antiproliferative effects of 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine on ovarian cancer cells (A2780). The results indicated that the compound effectively reduced cell viability and induced apoptosis through mechanisms involving cell cycle arrest at the S and G2/M phases .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related pyrazole compounds revealed that modifications to the pyrazole ring significantly influence both CDK inhibitory activity and antiproliferative effects. For instance, methylation at specific positions on the pyrazole ring resulted in decreased potency against CDK2 .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., cyclobutyl methyl group at δ 3.5–4.0 ppm) and fluorine coupling patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% typically required for biological assays) using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 258.1) .

How can researchers optimize reaction conditions to mitigate low yields in the difluoromethylation step?

Advanced Research Question
Low yields often arise from competing side reactions (e.g., over-alkylation). Strategies include:

  • Catalyst Screening : Copper(I) bromide or palladium catalysts improve regioselectivity in radical difluoromethylation .
  • Solvent Optimization : Replace DMF with tetrahydrofuran (THF) to reduce byproduct formation .
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to terminate reactions at optimal conversion .
    Case Study : A 20% yield improvement was achieved by switching from batch to flow chemistry, enhancing heat/mass transfer .

What methodologies are employed to study this compound’s interactions with biological targets?

Advanced Research Question

  • Enzyme Inhibition Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., for kinases or cytochrome P450 isoforms) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) to purified receptors .
  • Molecular Docking : Simulate binding poses with AutoDock Vina, leveraging X-ray crystallography data from analogous pyrazole derivatives .

How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?

Advanced Research Question
DFT studies (B3LYP/6-311G(d,p)) reveal:

  • Electrostatic Potential Maps : Identify nucleophilic sites (e.g., pyrazole N-atoms) and electrophilic regions (difluorocyclobutyl group) .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, aligning with experimental oxidation data .
    Applications : Predict regioselectivity in electrophilic substitution reactions or stability under physiological conditions.

How should researchers address contradictions in reported synthetic yields or biological activity data?

Advanced Research Question
Discrepancies may arise from:

  • Impurity Profiles : Compare HPLC traces and NMR data to rule out unaccounted byproducts .
  • Biological Assay Variability : Validate using orthogonal assays (e.g., cell-free vs. cell-based systems for cytotoxicity) .
    Recommendations :
  • Reproduce key studies with strict adherence to published protocols.
  • Share raw data via open-access platforms to enable meta-analyses.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine
Reactant of Route 2
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1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine

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